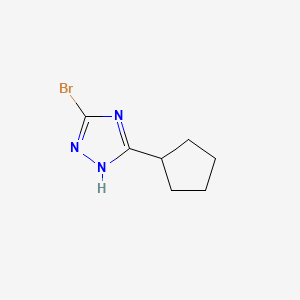

5-Bromo-3-cyclopentyl-1H-1,2,4-triazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-cyclopentyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3/c8-7-9-6(10-11-7)5-3-1-2-4-5/h5H,1-4H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCJNEWZPHAAAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC(=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672507 | |

| Record name | 3-Bromo-5-cyclopentyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210976-47-8 | |

| Record name | 3-Bromo-5-cyclopentyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 3 Cyclopentyl 1h 1,2,4 Triazole

Retrosynthetic Analysis of 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a viable synthetic route. For this compound, two primary retrosynthetic pathways can be envisioned.

Pathway A focuses on the late-stage introduction of the cyclopentyl group. The primary disconnection is the carbon-carbon bond between the triazole ring and the cyclopentyl group. This suggests a precursor like 5-bromo-1H-1,2,4-triazole, which can be coupled with a cyclopentyl-containing reagent, such as a cyclopentyl organometallic compound. The 5-bromo-1H-1,2,4-triazole can be further disconnected to the parent 1H-1,2,4-triazole, which is synthesized from simple precursors like formamide (B127407) and hydrazine.

Pathway B involves the formation of the triazole ring with the cyclopentyl substituent already in place. The first disconnection is the C-Br bond, leading to the intermediate 3-cyclopentyl-1H-1,2,4-triazole. This intermediate can then be deconstructed via the cleavage of the triazole ring's N-N and C-N bonds. This approach points towards a cyclization reaction between a cyclopentyl-containing precursor, such as cyclopentanecarboximidic acid hydrazide (an amidrazone), and a one-carbon source, or the reaction between cyclopentyl hydrazide and a suitable nitrile or formamide derivative. frontiersin.org

Development and Optimization of Synthetic Routes to this compound

Several synthetic strategies have been developed for the synthesis of substituted 1,2,4-triazoles, which can be adapted for the target molecule. Optimization of these routes typically involves modifying reaction conditions such as solvent, temperature, catalyst, and reaction time to maximize yield and purity.

A notable route involves a nickel-catalyzed Negishi coupling reaction. This method starts with 5-bromo-1H-1,2,4-triazole and couples it with cyclopentylzinc bromide. The reaction is catalyzed by NiCl₂(dppe) (where dppe is 1,2-bis(diphenylphosphino)ethane). This approach offers high yields (92–95%) and has been demonstrated on a kilogram scale with high purity (>99%). The optimization of this process involves the careful selection of ligands, as bulky phosphine (B1218219) ligands like dppe are effective in suppressing side reactions.

Another synthetic approach involves the initial construction of the 3-cyclopentyl-1,2,4-triazole core, followed by bromination. This can be achieved through the condensation of cyclopentyl hydrazide with other precursors, followed by a cyclization step to form the triazole ring. Subsequent bromination at the C-5 position yields the final product.

The table below compares the performance of different catalytic systems for the cyclopentylation of 5-bromo-1H-1,2,4-triazole.

| Catalyst | Ligand | Yield (%) | Byproducts (%) |

|---|---|---|---|

| NiCl₂ | dppe | 95 | <2 |

| Ni(acac)₂ | PPh₃ | 78 | 15 |

| Pd(OAc)₂ | Xantphos | 65 | 20 |

Data sourced from a comparative analysis of catalytic systems, indicating that nickel-based systems outperform palladium analogs for this specific transformation.

Precursor Synthesis and Functionalization Strategies

The synthesis of this compound relies on the availability of key precursors. The functionalization strategies often dictate the choice of starting materials.

For routes involving late-stage cyclopentylation, the precursor 5-bromo-1H-1,2,4-triazole is essential. This can be synthesized by brominating the parent 1H-1,2,4-triazole. nih.gov The other key reagent, cyclopentylzinc bromide, is typically prepared from cyclopentyl bromide and zinc metal.

For routes that build the ring first, precursors like cyclopentyl hydrazide or cyclopentanecarboximidamide (B2554758) are required. frontiersin.org Amidines, in particular, are widely used precursors for forming the N-C bond in triazole synthesis. chemicalbook.com These can be reacted with various reagents to construct the heterocyclic core. For instance, amidines can undergo copper-catalyzed oxidative coupling with nitriles to form 1,2,4-triazoles. chemicalbook.com

Cyclization Reactions for 1,2,4-Triazole (B32235) Ring Formation

The formation of the 1,2,4-triazole ring is the cornerstone of many synthetic strategies. A variety of cyclization reactions have been reported in the literature. frontiersin.orgnih.gov

From Amidrazones: The reaction of amidrazones with various one-carbon sources is a classic and reliable method for constructing the 1,2,4-triazole ring. nih.gov

[3+2] Cycloadditions: These reactions, such as the catalyst-controlled cycloaddition of isocyanides with diazonium salts, offer a practical route to 1,2,4-triazoles under mild conditions. isres.org Similarly, visible light-induced [3+2] cyclization of 2H-azirines with azodicarboxylates can produce 1,2,4-triazolines, which are readily oxidized to 1,2,4-triazoles. rsc.orgrsc.org

One-Pot Syntheses: Efficient one-pot procedures have been developed, for example, a copper-catalyzed reaction using nitriles and hydroxylamine (B1172632) hydrochloride as starting materials. isres.org This method proceeds through the formation of an amidoxime (B1450833) intermediate, which then reacts with another nitrile molecule and undergoes intramolecular cyclization. isres.org Another one-pot method involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines to yield 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

In the context of synthesizing the 3-cyclopentyl substituted core, a plausible cyclization would involve the reaction of a cyclopentyl-derived precursor, such as cyclopentyl hydrazide, with a suitable carbon- and nitrogen-containing reagent.

Bromination Methodologies at the C-5 Position

The introduction of a bromine atom at the C-5 position of the triazole ring is a key step in syntheses that construct the 3-cyclopentyl-1,2,4-triazole intermediate first. The C-H bond at the C-5 position of a 1,2,4-triazole is susceptible to electrophilic substitution.

A widely used method for this transformation is free-radical bromination using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide. nih.gov The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride (CCl₄) under reflux conditions. nih.gov

Another reported method involves bromination using a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂). This system can achieve bromination during a ring-opening and rearrangement sequence of a triazolo[c]quinazoline intermediate. The reactivity of the triazole ring towards bromination can be influenced by the substituents present on the ring and the nitrogen atoms. researchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The purification of synthetic intermediates and the final this compound product is critical to obtain a compound of high purity. Standard laboratory techniques are employed for this purpose.

Column Chromatography: This is the most common method for purifying the target compound and its precursors. Silica gel is typically used as the stationary phase. The mobile phase (eluent) is a mixture of solvents, with the polarity adjusted to achieve optimal separation. Common eluent systems include ethyl acetate/hexane and petroleum ether/ethyl acetate. nih.gov The progress of the separation is often monitored by thin-layer chromatography (TLC).

Filtration: Following the reaction, crude products are often isolated by filtration. For instance, after bromination with NBS, the reaction mixture may be cooled and filtered through a pad of Celite to remove solid byproducts before proceeding with solvent evaporation and chromatography. nih.gov

Crystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure crystalline material.

Regioselective Synthesis and Isomer Control in 1,2,4-Triazole Functionalization

Regioselectivity is a significant challenge in the synthesis of substituted 1,2,4-triazoles due to the presence of multiple nitrogen atoms. The formation of different constitutional isomers (e.g., 1,3-, 1,5-, or 3,5-disubstituted) and tautomers (1H, 2H, and 4H) is possible.

Catalyst selection plays a critical role in controlling regioselectivity during the cyclization step. For example, in the [3+2] cycloaddition of isocyanides with diazonium salts, Ag(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, whereas Cu(II) catalysis favors the formation of 1,5-disubstituted isomers. frontiersin.orgisres.org This catalyst-dependent control is a powerful tool for directing the synthesis towards the desired regioisomer.

Strategies that functionalize a pre-existing triazole ring, such as the nickel-catalyzed cyclopentylation of 5-bromo-1H-1,2,4-triazole, offer excellent control over isomerism. In this case, the positions of the substituents are already defined by the starting material, and the reaction selectively forms the C-C bond at the desired position.

Furthermore, the alkylation or arylation of the triazole nitrogen can lead to a mixture of N1 and N2 substituted products (or N4 if the position is available). The choice of base and reaction conditions can influence the regiochemical outcome of N-functionalization. chemicalbook.com For 3-substituted-1H-1,2,4-triazoles, N1 substitution is often favored when using sodium ethoxide in ethanol, while other conditions might lead to mixtures. chemicalbook.com Understanding these factors is essential for the regioselective synthesis and control of isomers in the functionalization of 1,2,4-triazoles.

Post-Synthetic Modifications and Derivatization Strategies for this compound

The presence of three key structural features—the reactive C-Br bond, the cyclopentyl moiety, and the N-H group on the triazole ring—provides multiple avenues for post-synthetic modification of this compound.

The bromine atom at the C-5 position of the triazole ring is a prime site for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid or its ester, is a particularly powerful tool for this purpose. rsc.orgnih.gov This reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at this position, significantly diversifying the molecular structure.

The efficiency of the Suzuki-Miyaura reaction on 5-bromo-1,2,4-triazole systems is dependent on the choice of catalyst, base, and solvent. Palladium complexes with specific phosphine ligands are commonly employed to facilitate the catalytic cycle. For instance, studies on similar 3,5-disubstituted 1,2,4-thiadiazoles have shown that catalysts like tetrakis(triphenylphosphine)palladium(0) are effective. nih.gov In the context of imidazo[1,2-d] organic-chemistry.orgresearchgate.netpnrjournal.comthiadiazoles, a combination of palladium diacetate and a bulky phosphine ligand such as Xantphos has been used successfully. nih.gov

The choice of base is also critical, with common options including potassium carbonate, cesium carbonate, and potassium phosphate. nih.govnih.govunibo.it The reaction is typically carried out in a solvent system that can be a mixture of an organic solvent like toluene (B28343) or dioxane and an aqueous solution. nih.govnih.gov

Below is a table summarizing representative conditions for Suzuki-Miyaura cross-coupling reactions on related heterocyclic systems, which can be adapted for this compound.

| Catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Reference |

| Tetrakis(triphenylphosphine)palladium(0) | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | Arylboronic acid | nih.govresearchgate.net |

| Palladium diacetate / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 130 (Microwave) | Arylboronic acid | nih.gov |

| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | Heteroarylboronic acid | unibo.it |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Arylboronic acid | Not in search results |

| This table is a representation of typical conditions and may require optimization for the specific substrate. |

Other cross-coupling reactions, such as the Heck, Sonogashira, and Stille couplings, could also be employed to further functionalize the C-5 position, introducing alkenyl, alkynyl, and organotin-derived groups, respectively.

Direct functionalization of the cyclopentyl ring presents a more complex challenge due to the inert nature of its C-H bonds. However, recent advancements in C-H activation chemistry offer potential pathways for its modification. scholaris.ca These methods often rely on transition metal catalysts, such as palladium, rhodium, or iridium, which can selectively cleave a C-H bond and replace it with a new functional group. scholaris.ca

For the cyclopentyl group attached to the triazole ring, a directing group strategy could be envisioned. The triazole ring itself, or a group temporarily installed on it, could direct a metal catalyst to a specific C-H bond on the cyclopentyl ring, enabling site-selective functionalization. While specific examples for this compound are not prevalent in the literature, general principles of C-H activation on cycloalkanes could be applied. This would allow for the introduction of aryl, alkyl, or other functional groups directly onto the cyclopentyl ring, providing access to a new range of derivatives.

The 1,2,4-triazole ring possesses two nucleophilic nitrogen atoms (N-1 and N-2) that can be functionalized through alkylation or acylation. The regioselectivity of these reactions is influenced by several factors, including the nature of the substituent at C-3 and C-5, the electrophile used, and the reaction conditions.

N-Alkylation: Alkylation of 1,2,4-triazoles often yields a mixture of N-1 and N-2 isomers. Studies on related S-substituted 1,2,4-triazoles have shown that N(2) alkylated isomers are often formed preferentially. nih.gov However, the steric bulk of the cyclopentyl group at the C-3 position in the target molecule might influence this selectivity. The choice of base and solvent is crucial in controlling the outcome. For instance, using sodium hydride in tetrahydrofuran (B95107) has been shown to favor N-1 alkylation in some indazole systems. beilstein-journals.org The use of ultrasound has also been reported to accelerate N-alkylation reactions of heterocycles like pyrrole (B145914) and imidazole. researchgate.netnih.gov

N-Acylation: N-acylation of the triazole ring can be achieved using acylating agents such as acyl chlorides or anhydrides. Similar to alkylation, acylation can occur at either the N-1 or N-2 position. In some cases, the initially formed kinetic product may rearrange to the thermodynamically more stable isomer. Research on 1-acyl-1H- organic-chemistry.orgresearchgate.netpnrjournal.comtriazole-3,5-diamine analogues has demonstrated the synthesis of N-1 acylated products as potent inhibitors for specific biological targets. nih.gov

The table below provides examples of conditions for N-alkylation on related heterocyclic systems.

| Heterocycle | Alkylating Agent | Base | Solvent | Conditions | Outcome | Reference |

| 3-Benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole | Dihaloalkanes | K₂CO₃ | Acetone | Reflux | Mixture of N-1 and N-2 isomers | nih.gov |

| 1H-Indazole | Alkyl Bromide | NaH | THF | RT | N-1 selective | beilstein-journals.org |

| Pyrrole | Alkyl Halides | K₂O₂ | 18-crown-6 | Ultrasound | N-alkylation | nih.gov |

| This table illustrates general conditions that may be applicable and require optimization. |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis and derivatization of this compound can reduce the environmental impact of these processes. Key areas of focus include the use of alternative energy sources and greener solvents.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions. organic-chemistry.orgpnrjournal.comrsc.org The synthesis of substituted 1,2,4-triazoles and their subsequent derivatization through cross-coupling reactions can be effectively accelerated under microwave irradiation. organic-chemistry.orgrsc.org For example, a catalyst-free synthesis of substituted 1,2,4-triazoles has been reported using microwave heating. organic-chemistry.org

The use of ultrasound is another green technique that can promote chemical reactions through acoustic cavitation. sci-hub.se It has been shown to be effective in accelerating N-alkylation reactions of various heterocycles. researchgate.netnih.gov

Solvent choice is a critical aspect of green chemistry. Replacing hazardous organic solvents with more environmentally benign alternatives is highly desirable. Water is an ideal green solvent, and efforts have been made to develop palladium-catalyzed cross-coupling reactions that can be performed in aqueous media. rsc.org Other green solvents, such as bio-based options like 1-(2-Hydroxyethyl)-2-pyrrolidone (HEP), have also been explored for palladium-catalyzed reactions. unibo.itnih.gov The development of ligand-free palladium catalysts or highly active catalysts that can be used at very low loadings also contributes to the greening of these synthetic processes. rsc.org

Spectroscopic and Structural Elucidation of 5 Bromo 3 Cyclopentyl 1h 1,2,4 Triazole and Its Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the precise assignment of the molecule's structure.

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the substitution pattern of the triazole ring and the nature of the attached functional groups. In the ¹H NMR spectrum of 1,2,4-triazole (B32235) derivatives, the proton on the triazole ring typically appears as a singlet in the range of 7.97–8.35 ppm. nih.gov The protons of the cyclopentyl group would exhibit characteristic multiplets, with their chemical shifts and splitting patterns providing information about their connectivity and stereochemistry.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbon atoms of the 1,2,4-triazole ring in substituted derivatives typically resonate in the range of 142-167 ppm. rroij.com For instance, in a related compound, 8-(1H-indol-2-yl)-5-phenyl- asianpubs.orgresearchgate.netresearchgate.nettriazolo[3,4-b] asianpubs.orgresearchgate.netjst.go.jpthiadiazole, the triazole carbons appear at 153.45 and 167.01 ppm. mdpi.com The signals for the cyclopentyl carbons would be expected in the aliphatic region of the spectrum.

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 1,2,4-Triazoles

| Compound Analogs | ¹H NMR (Triazole H) | ¹³C NMR (Triazole C) | Reference |

| 4-Amino-5-(1H-indol-2-yl)-3H-1,2,4-triazole-3-thione | 12.13 (br. s, 1H, NH) | 153.45, 167.01 | mdpi.com |

| 3-(4-chlorophenyl)-1H-1,2,4-triazole | 8.17-8.29 (s), 7.78-7.85 (s) | Not specified | nih.gov |

| 5-(p-tolyl)- asianpubs.orgresearchgate.netresearchgate.nettriazolo[3,4-b] asianpubs.orgresearchgate.netjst.go.jpthiadiazole | Not specified | 141.13, 153.45 | mdpi.com |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is crucial for tracing the connectivity within the cyclopentyl ring and identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. youtube.com This technique is instrumental in connecting the cyclopentyl substituent to the triazole ring by showing correlations between the cyclopentyl protons and the triazole carbons, and vice versa.

These 2D NMR experiments, when used in combination, provide a complete and detailed picture of the molecular structure of this compound. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. The interpretation of the vibrational spectra of 1,2,4-triazoles can be complex due to strong associations in the condensed state. asianpubs.org

For 1,2,4-triazole and its derivatives, characteristic vibrational modes can be assigned. The N-H stretching vibrations are typically observed as broad bands in the high-frequency region of the IR spectrum. The C-N and N-N stretching vibrations within the triazole ring give rise to a series of bands in the fingerprint region (approximately 1000-1500 cm⁻¹). researchgate.net The C-Br stretching vibration would be expected at lower frequencies.

Interactive Table: Characteristic IR and Raman Bands (cm⁻¹) for 1,2,4-Triazole Derivatives

| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) | Reference |

| N-H stretch | >2000 (broad) | >2000 (broad) | asianpubs.org |

| C=N stretch | ~1650 | Not specified | nih.gov |

| Ring vibrations | 1000-1500 | 1000-1500 | asianpubs.orgresearchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the molecular formula of this compound and for studying its fragmentation patterns. mdpi.com HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. For a related bromo-triazole, a molecular weight of 229.99 g/mol has been reported.

The mass spectrum of 1,2,4-triazoles typically shows a strong molecular ion peak. ijsr.net The fragmentation pattern is influenced by the substituents on the triazole ring. Common fragmentation pathways for 1,2,4-triazoles involve cleavage of the bonds between N1–N2 and N4–C5, as well as N1–N2 and C3–N4. ijsr.net The presence of the bromine atom would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. mdpi.commdpi.com

For 1,2,4-triazole derivatives, X-ray diffraction studies have revealed important structural features, such as the planarity of the triazole ring and the relative orientation of the substituents. researchgate.netmdpi.com In the case of this compound, this method would resolve the stereoelectronic effects of the cyclopentyl group and provide insights into intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Conformational Analysis and Tautomerism Studies of this compound

1,2,4-Triazoles can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms of the ring. ijsr.net The two common tautomers are the 1H- and 4H-forms, with the 1H-1,2,4-triazole generally being more stable. nih.gov For 3,5-disubstituted 1,2,4-triazoles, the predominant tautomer is often influenced by the electronic nature of the substituents. jst.go.jp

Computational and spectroscopic methods can be used to study the tautomeric equilibrium. researchgate.net The conformational flexibility of the cyclopentyl ring in this compound can also be investigated. The cyclopentyl group can adopt various conformations, and the preferred conformation will be influenced by steric and electronic interactions with the triazole ring.

Computational Chemistry and Theoretical Studies of 5 Bromo 3 Cyclopentyl 1h 1,2,4 Triazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties. For a novel compound like 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole, DFT calculations would be crucial for a fundamental understanding of its behavior.

Optimization of Molecular Geometry and Energetic Properties

A foundational step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable conformation (lowest energy state). This process would yield key data such as bond lengths, bond angles, and dihedral angles. While general knowledge suggests a planar triazole ring, the specific orientation of the cyclopentyl group and the bromo substituent relative to the ring would be determined. At present, there are no published studies providing these optimized geometric parameters or the calculated energetic properties (e.g., heat of formation, total energy) for this compound.

Frontier Molecular Orbital (FMO) Analysis

FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability. For this compound, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack. However, specific HOMO-LUMO energy values and their distribution across the molecule are not available in the current body of scientific literature.

Electrostatic Potential Surface (EPS) Mapping

An EPS map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for understanding intermolecular interactions, including how the molecule might bind to a biological target. For the title compound, an EPS map would reveal the electrostatic character of the nitrogen atoms in the triazole ring, the bromine atom, and the cyclopentyl group, offering clues about its hydrogen bonding capabilities and other non-covalent interactions. Such a map has not been published.

Molecular Dynamics Simulations for Conformational Landscape Exploration

MD simulations model the physical movements of atoms and molecules over time, providing a view of the compound's dynamic behavior and conformational flexibility. For this compound, MD simulations would be particularly useful to explore the various spatial arrangements of the flexible cyclopentyl ring in relation to the rigid triazole core in a simulated physiological environment. This information is vital for understanding how the molecule might adapt its shape to fit into a protein's binding site. There are currently no public records of MD simulations having been performed on this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR studies are statistical models that correlate variations in the chemical structure of a series of compounds with their biological activity. dergipark.org.trnih.govnih.gov To perform a QSAR study, a dataset of structurally related derivatives with measured biological activity is required. While QSAR studies have been conducted on various classes of 1,2,4-triazole (B32235) derivatives, a specific QSAR model for derivatives of this compound has not been developed, as a prerequisite dataset of synthesized analogs and their corresponding biological data does not appear to exist in the literature.

Ligand-Protein Docking Studies for Potential Biological Targets (in vitro)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is used to screen for potential biological targets and to hypothesize the mechanism of action at a molecular level. The 1,2,4-triazole scaffold is known to interact with various enzymes, such as aromatase. Docking studies of this compound against various potential protein targets would provide valuable hypotheses about its mechanism of action. However, no such in silico docking studies for this specific compound have been reported.

Prediction of Reaction Mechanisms and Transition States for this compound Functionalization

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms involved in the functionalization of heterocyclic compounds like this compound. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, the well-established reactivity of bromo-azole systems allows for the theoretical prediction of its functionalization pathways. These predictions are based on computational analyses of analogous structures and foundational mechanistic principles. The primary routes for functionalizing this compound involve the substitution of the bromine atom at the 5-position, a site activated towards nucleophilic attack and cross-coupling reactions.

The functionalization of this compound can be broadly categorized into two major reaction types: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Theoretical studies on similar bromo-heterocycles provide a framework for understanding the transition states and reaction energy profiles for these transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions:

In SNAr reactions, a nucleophile displaces the bromide ion. Computational studies on analogous systems, such as 5-bromo-1,2,3-triazines, suggest that these reactions can proceed through a concerted mechanism rather than a stepwise process involving a stable Meisenheimer intermediate. acs.orgnih.gov In a concerted pathway, the bond formation with the incoming nucleophile and the cleavage of the carbon-bromine bond occur in a single transition state.

For the functionalization of this compound with a generic nucleophile (Nu-), the reaction would be predicted to proceed through a single transition state. The cyclopentyl group at the 3-position is expected to have a minimal electronic influence on the reaction but may offer some steric hindrance. DFT calculations would be employed to model the geometry of the transition state and to calculate the activation energy, which is a critical determinant of the reaction rate.

A hypothetical reaction coordinate diagram, based on studies of similar compounds, would illustrate the energy changes as the reactants are converted to products via the transition state.

Table 1: Predicted Energetics for a Concerted SNAr Reaction of this compound

| Parameter | Predicted Value (kcal/mol) | Description |

| Activation Energy (ΔG‡) | 15 - 25 | The energy barrier that must be overcome for the reaction to occur. This value is influenced by the nucleophile and solvent. |

| Reaction Energy (ΔGrxn) | -10 to -20 | The overall free energy change of the reaction, indicating the thermodynamic favorability. A negative value suggests an exergonic process. |

Note: These values are illustrative and based on computational studies of analogous bromo-azole systems. Actual values would require specific DFT calculations for this molecule.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective methods for forming new carbon-carbon bonds at the 5-position of the triazole ring. libretexts.orgrsc.org The generally accepted mechanism for these reactions involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. This step is often the rate-determining step of the catalytic cycle.

Transmetalation: The organic group from an organoboron reagent (in the case of Suzuki coupling) is transferred to the palladium center, displacing the bromide ion.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Computational studies on Suzuki-Miyaura reactions of various aryl halides have provided detailed insights into the energetics of each step. mdpi.com The nature of the ligands on the palladium catalyst is crucial in modulating the efficiency of the catalytic cycle.

Table 2: Predicted Energetic Profile for the Suzuki-Miyaura Coupling of this compound

| Catalytic Step | Predicted Activation Energy (kcal/mol) | Description |

| Oxidative Addition | 10 - 20 | The energy barrier for the insertion of the Pd(0) catalyst into the C-Br bond. This is often the rate-limiting step. |

| Transmetalation | 5 - 15 | The energy barrier for the transfer of the organic group from the boron reagent to the palladium center. |

| Reductive Elimination | 5 - 10 | The energy barrier for the final bond-forming step and regeneration of the catalyst. This step is typically fast and highly exergonic. |

Note: These values are representative and derived from DFT studies on similar aryl bromide systems. The specific ligand and base used would significantly influence the actual energetics.

Similarly, C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce nitrogen-based nucleophiles. acs.orgnih.gov The catalytic cycle is analogous to the Suzuki-Miyaura coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to form the C-N bond. Computational studies would be instrumental in understanding the ligand effects and the potential for competing reaction pathways. nih.gov

In Vitro Biological Activity and Pharmacological Profiling of 5 Bromo 3 Cyclopentyl 1h 1,2,4 Triazole

Evaluation of Antimicrobial Activity (Antibacterial, Antifungal) against Specific Pathogens (in vitro)

The 1,2,4-triazole (B32235) nucleus is a cornerstone of many antimicrobial agents. nih.govnih.gov In vitro studies indicate that derivatives of 1,2,4-triazoles show significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated minimum inhibitory concentration (MIC) values as low as 5 µg/mL against strains like Escherichia coli and Bacillus subtilis. Research into 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole has specifically shown that substitutions with bromine can enhance activity against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA).

The antifungal activity of the triazole class is well-established, with many compounds acting by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov Studies on various 1,2,4-triazole derivatives have demonstrated potent activity against a range of fungal pathogens. For example, certain Schiff base derivatives of 1,2,4-triazole showed an MIC of 3.125 μg/mL against Candida albicans. nih.gov Similarly, other analogs have displayed significant efficacy against phytopathogenic fungi like P. piricola, with inhibitory rates comparable to commercial fungicides. nih.gov

| Pathogen | Compound Class / Derivative | Observed Activity (MIC/EC50) | Source |

|---|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Bromo-substituted 1,2,4-triazoles | Enhanced activity noted | |

| Escherichia coli | 1,2,4-Triazole derivatives | 5 µg/mL | |

| Bacillus subtilis | 1,2,4-Triazole derivatives | 5 µg/mL | |

| Candida albicans | 1,2,4-Triazole Schiff bases | 3.125 µg/mL | nih.gov |

| Gibberlla saubinetii | 1,2,4-Triazole Schiff base | EC50: 0.0195–0.0620 g/L | nih.gov |

| Aspergillus niger | Sulfonamide-1,2,4-triazole derivatives | 0.01–0.27 µmol/mL | nih.gov |

| P. aeruginosa | 1,2,4-Triazolo[3,4-b] nih.govnih.govthiadiazine derivative (39h) | 3.125 µg/mL | nih.gov |

| MDR E. coli | 2-methylpiperazine substituted 1,2,4-triazole | 0.25 µg/mL | nih.gov |

Assessment of Antiviral Activity (in vitro cell-based assays)

The 1,2,4-triazole scaffold is present in several antiviral drugs and is actively investigated for new antiviral agents against a wide array of DNA and RNA viruses. nih.govnih.gov While specific data for this compound is not available, its analogs have shown promise in cell-based assays. For example, various 1,2,4-triazole derivatives have been tested against coronaviruses, including murine hepatitis virus (MHV), human coronavirus NL63 (HCoV-NL63), and SARS-CoV-2. acs.orgacs.org In these studies, certain compounds effectively inhibited viral protein expression and reduced viral titers in a dose-dependent manner. acs.org Some derivatives have also demonstrated significant activity against Hepatitis B virus (HBV). derpharmachemica.com The mechanism of action for these compounds can vary, with some interfering with viral replication processes or targeting viral proteins like hemagglutinin, which is essential for the virus to attach to a host cell. nih.govacs.org

| Virus | Compound Class / Derivative | Assay Type | Observed Activity | Source |

|---|---|---|---|---|

| Murine Hepatitis Virus (MHV) | Uridine glycoconjugates with 1,2,3-triazole | CPE reduction assay | Effective decrease in viral titers above 6.25 μM | acs.org |

| Human Coronavirus NL63 (HCoV-NL63) | Uridine glycoconjugates with 1,2,3-triazole | Viral protein expression | Complete inhibition above 6.25 μM for most active compound | acs.org |

| SARS-CoV-2 | Uridine glycoconjugates with 1,2,3-triazole | Plaque assay | Dose-dependent inhibition of replication | acs.org |

| Hepatitis B Virus (HBV) | 1,2,4-Triazole sugar hydrazone derivatives | Antiviral bioassay | High antiviral activity reported | derpharmachemica.com |

| Influenza A (H1N1) | 1,2,4-Triazole-3-thione enantiomers (R-config) | Antiviral assay | Identified as potential drug candidates | nih.gov |

| Herpes Simplex Virus 1 (HSV-1) | Acyclovir analogs with 1,2,4-triazole ring | Antiviral assay | Activity demonstrated for various derivatives | nih.gov |

Investigation of Enzyme Inhibition Potency (e.g., Kinases, Proteases)

The 1,2,4-triazole core is a privileged structure for the design of enzyme inhibitors due to its ability to engage in various non-covalent interactions within enzyme active sites. nih.gov Analogs of this compound have been shown to inhibit a diverse range of enzymes. In the realm of cancer research, triazole derivatives have been identified as potent inhibitors of kinases such as c-Met kinase, VEGFR-2, and cyclin-dependent kinases (CDK4/6), which are critical for cell proliferation and tumor growth. nih.govrsc.orgnih.gov Other studies have documented the inhibition of proteases, including serine proteases like chymotrypsin (B1334515) and trypsin, and cysteine proteases such as papain. researchgate.net Furthermore, triazole derivatives have been developed as inhibitors of enzymes implicated in metabolic and neurodegenerative diseases, including α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov

| Enzyme Target | Compound Class / Derivative | Observed Activity (IC50) | Source |

|---|---|---|---|

| Trypsin (Protease) | 1-Methyl-1,2,3-Benzotriazole | Better inhibitory activity than 1-H-1,2,3-Benzotriazole | researchgate.net |

| c-Met Kinase | Triazolotriazine derivative (66) | 0.24 nM | nih.gov |

| VEGFR-2 (Kinase) | Pentacyclic coumarinyltriazolopyrimidine (59a) | 94% inhibition at 117 ng/mL | nih.gov |

| CDK4 (Kinase) | Indolyl 1,2,4-triazole derivatives | 0.049 µM to 3.031 µM | nih.gov |

| CDK6 (Kinase) | Indolyl 1,2,4-triazole derivatives | 0.075 µM to 1.11 µM | nih.gov |

| Tankyrase | 1,2,4-Triazolo-linked bis-indolyl conjugates | Identified as potent inhibitors | nih.gov |

| PI3K | 1,2,4-Triazolo-linked bis-indolyl conjugates | Identified as potent inhibitors | nih.gov |

| Bacterial DNA Gyrase | 1,2,4-Triazolo[1,5-a]pyrimidine (9n, 9o) | Activity similar to ciprofloxacin | nih.gov |

| Acetylcholinesterase (AChE) | Azinane triazole derivative (12d) | 0.73 ± 0.54 µM | nih.gov |

| α-Glucosidase | Azinane triazole derivative (12d) | 36.74 ± 1.24 µM | nih.gov |

Receptor Binding Assays and Ligand-Target Interactions

The structural features of this compound, namely the triazole ring, the bromine atom, and the cyclopentyl group, are key determinants of its binding affinity and specificity for biological receptors. The triazole ring itself can form hydrogen bonds and other non-covalent interactions, which are fundamental to modulating receptor activity. While specific receptor binding data for this exact compound is scarce, studies on its analogs provide significant insights. For example, a series of 1,2,4-triazole derivatives were synthesized as ligands for the 5-HT(1A) serotonin (B10506) receptor, with several compounds showing binding affinities in the nanomolar range. nih.gov In another study, docking simulations showed that 1,2,4-triazole analogs can bind effectively to the 5-lipoxygenase-activating protein (FLAP), embedding in a nonpolar pocket and forming π–π interactions with aromatic residues. nih.govacs.org

| Receptor/Target Protein | Compound Class / Derivative | Key Interaction / Affinity | Source |

|---|---|---|---|

| 5-HT1A Serotonin Receptor | 4-amino-3-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]-5-(4-propyloxy-phenyl) nih.govresearchgate.nettriazole (11o) | High affinity and selectivity (Ki alpha(1)/Ki 5-HT1A=55) | nih.gov |

| α1-Adrenoceptor | 4-amino-2-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]-5-phenyl-2,4-dihydro-3H nih.govresearchgate.nettriazole-3-thione | Preferential binding over 5-HT1A | nih.gov |

| 5-Lipoxygenase-Activating Protein (FLAP) | Substituted 1,2,4-triazole (6x) | Binds in deep hydrophobic pocket, π–π interactions with Tyr112 and Phe114 | nih.gov |

| S100A10 (AnxA2 binding pocket) | Trisubstituted 1,2,4-triazoles | Identified as inhibitors via receptor-guided docking | nih.gov |

Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines (in vitro)

The antiproliferative potential of the 1,2,4-triazole scaffold is a significant area of cancer research. nih.gov In vitro investigations have shown that various triazole derivatives can inhibit cell proliferation and induce apoptosis in a range of cancer cell lines. For instance, novel indolyl 1,2,4-triazole derivatives exhibited potent cytotoxic activity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values in the low micromolar range. rsc.orgnih.gov These compounds were found to induce apoptosis and cause cell cycle arrest, with some arresting the cycle at the G0/G1 phase and others at the S phase. rsc.org Similarly, 1,5-disubstituted 1,2,4-triazoles, designed as analogs of the natural antimitotic agent combretastatin (B1194345) A-4, were shown to arrest HeLa and Jurkat cells in the G2/M phase of the cell cycle, leading to apoptosis. nih.gov

| Cancer Cell Line | Compound Class / Derivative | Observed Activity (IC50) | Cellular Mechanism | Source |

|---|---|---|---|---|

| MCF-7 (Breast) | Indolyl 1,2,4-triazole (Vf) | 2.91 µM | Apoptosis induction (45.33%), S phase arrest | rsc.org |

| MDA-MB-231 (Breast) | Indolyl 1,2,4-triazole (Vf) | 1.914 µM | Apoptosis induction | rsc.org |

| MCF-7 (Breast) | Indolyl 1,2,4-triazole (Vg) | 0.891 µM | Apoptosis induction (37.26%), G0/G1 phase arrest | rsc.org |

| HeLa (Cervical) | 1,5-diaryl-1,2,4-triazole (4l, 4o) | Comparable to Combretastatin A-4 | G2/M phase arrest, apoptosis induction | nih.gov |

| Jurkat (T-cell leukemia) | 1,5-diaryl-1,2,4-triazole (4l, 4o) | Comparable to Combretastatin A-4 | G2/M phase arrest, apoptosis induction | nih.gov |

| EBC-1 (Lung) | Triazolotriazine derivative (66) | 0.85 nM | c-Met kinase inhibition | nih.gov |

| HT-29 (Colon) | Diarylurea derivative with triazole (62i) | 0.90 µM | Apoptosis induction, Tyrosine kinase inhibition | nih.gov |

Exploration of Anti-inflammatory or Immunomodulatory Effects (in vitro cellular models)

Derivatives of 1,2,4-triazole have demonstrated significant anti-inflammatory and immunomodulatory activities in various in vitro models. nih.govmdpi.com The mechanisms underlying these effects are diverse and include the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), as well as the modulation of pro-inflammatory cytokine production. mdpi.com In one study, novel 1,2,4-triazole derivatives were shown to significantly decrease the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) in mitogen-stimulated peripheral blood mononuclear cell (PBMC) cultures. nih.gov Another line of research identified 1,2,4-triazole analogs as potent and selective inhibitors of 5-lipoxygenase-activating protein (FLAP), leading to the suppression of leukotriene B4 formation, a powerful pro-inflammatory mediator. acs.org

| Cellular Model | Compound Class / Derivative | Molecular Target/Pathway | Observed Effect | Source |

|---|---|---|---|---|

| Peripheral Blood Mononuclear Cells (PBMCs) | 1,2,4-Triazole derivatives (3a, 3c, 3e) | Cytokine production | Decreased levels of TNF-α and IFN-γ | nih.gov |

| Human whole blood | Substituted 1,2,4-triazole (6x) | 5-Lipoxygenase-Activating Protein (FLAP) | Selectively suppressed leukotriene B4 formation | acs.org |

| General cellular models | 1,2,4-Triazole derivatives | Cyclooxygenase (COX) enzymes | Inhibition of COX activity | mdpi.com |

| Immunomodulatory cells | 1,2,4-Triazole derivatives | Phosphodiesterase 4 (PDE4) | Inhibition of PDE4 activity | mdpi.com |

Structure-Activity Relationships (SAR) of this compound and its Analogs for Biological Efficacy

The biological efficacy of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. For this compound, the specific substituents at the 3- and 5-positions are critical.

Effect of Bromine Substitution: The presence of a bromine atom at the 5-position is noted to enhance antibacterial activity, particularly against resistant strains like MRSA. This halogen atom can increase lipophilicity and participate in halogen bonding, potentially improving membrane permeability and target binding affinity.

Effect of the Cyclopentyl Group: The cyclopentyl group at the 3-position is a bulky, lipophilic moiety that contributes significantly to the compound's binding affinity and specificity for its molecular targets. Its conformation and size can influence how the molecule fits into the binding pockets of enzymes and receptors.

Broader SAR studies on the 1,2,4-triazole class have revealed several key principles:

Substituents on Phenyl Rings: For analogs containing phenyl rings, the substitution pattern is crucial. In a series of antitubulin agents, the nature of substituents on a phenyl ring at the 5-position of the triazole played a major role in antiproliferative activity. nih.gov

Aliphatic Side Chains: The structure of aliphatic side chains can drastically alter activity. A study found that the lack of a double bond and chain branching in an aliphatic acid substituent led to a decrease in antibacterial and antiproliferative activity. nih.gov

Groups at N4 Position: The amino group at the N4 position of the triazole ring has been identified as a critical structural feature for achieving selectivity for the 5-HT(1A) receptor over the α(1)-adrenoceptor. nih.gov

Stereochemistry: The stereochemistry of substituents can be determinative. For a series of 1,2,4-triazole-3-thiones, the R-enantiomers were active against influenza A (H1N1) viruses, whereas the S-enantiomers showed no antiviral activity. nih.gov

Physicochemical Properties: Lipophilicity is an important factor for antiviral activity, as it can influence the compound's ability to cross cell membranes. nih.gov

These SAR insights underscore that the combination of the bromine atom and the cyclopentyl group in this compound creates a unique chemical entity whose biological profile is a direct consequence of these specific structural choices.

Mechanistic Studies of 5 Bromo 3 Cyclopentyl 1h 1,2,4 Triazole S Biological Actions in Vitro

Cellular Target Identification and Validation using Biochemical Assays

There is no publicly available research that identifies and validates specific cellular targets of 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole through biochemical assays. The general mechanism of action for 1,2,4-triazole (B32235) derivatives is suggested to involve interactions with molecular targets such as enzymes or receptors. It is theorized that the triazole ring may form hydrogen bonds, while the bromine atom and cyclopentyl group could influence binding affinity and specificity. However, without dedicated studies on this compound, its precise molecular targets remain unknown.

Table 1: Biochemical Assay Data for Cellular Target Identification of this compound (No data available in the public domain)

| Assay Type | Target | Result (e.g., IC₅₀, Kᵢ) | Reference |

|---|

Analysis of Signaling Pathways Modulation (e.g., gene expression, protein phosphorylation)

No studies were found that analyze the modulation of signaling pathways by this compound. Research on other triazole derivatives has sometimes shown effects on pathways related to cell proliferation and survival, but these findings cannot be extrapolated to this compound without specific experimental evidence. Data on its impact on gene expression or protein phosphorylation is currently not available.

Table 2: Modulation of Signaling Pathways by this compound (No data available in the public domain)

| Pathway | Key Gene/Protein | Modulation (Upregulation/Downregulation) | Cell Line | Reference |

|---|

Investigation of Apoptosis Induction and Cell Cycle Arrest Mechanisms

There are no published investigations into the apoptosis-inducing or cell cycle-arresting properties of this compound. While some triazole compounds have been studied for their potential to induce programmed cell death and halt cell division in cancer cell lines, similar research for this compound has not been reported.

Table 3: Effects of this compound on Apoptosis and Cell Cycle (No data available in the public domain)

| Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Key Molecular Markers | Reference |

|---|

Membrane Permeability and Intracellular Accumulation Studies in Cell Lines

Specific data regarding the membrane permeability and intracellular accumulation of this compound in cell lines are not available in the reviewed literature. Such studies are crucial for understanding the bioavailability of a compound at the cellular level, but they have not been conducted or published for this specific chemical.

Table 4: Membrane Permeability and Intracellular Accumulation of this compound (No data available in the public domain)

| Cell Line | Permeability Coefficient | Intracellular Concentration | Assay Method | Reference |

|---|

Resistance Mechanism Studies in Pathogens/Cells Exposed to this compound

There are no studies available that investigate the mechanisms of resistance in pathogens or cells specifically exposed to this compound. While resistance to triazole-based antifungal agents is a well-documented phenomenon, often involving mutations in the target enzyme lanosterol (B1674476) 14α-demethylase or increased drug efflux, these findings are general to the drug class and have not been specifically demonstrated for this compound.

Table 5: Resistance Mechanisms to this compound (No data available in the public domain)

| Organism/Cell Line | Resistance Mechanism | Genetic Basis | Reference |

|---|

Future Perspectives and Research Directions for 5 Bromo 3 Cyclopentyl 1h 1,2,4 Triazole Derivatives

Design and Synthesis of Novel 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole Analogs with Enhanced Potency and Selectivity

The pursuit of novel analogs of this compound with superior potency and selectivity is a key area for future research. This involves sophisticated synthetic strategies and a deep understanding of structure-activity relationships (SAR). nih.gov

Synthetic Strategies: Future synthetic efforts will likely focus on versatile and efficient methodologies to create a diverse library of analogs. Modern synthetic methods, such as metal-catalyzed cross-coupling reactions, multicomponent reactions, and microwave-assisted synthesis, offer pathways to functionalize the triazole core. organic-chemistry.orgfrontiersin.org For instance, catalyst-controlled regioselective cycloaddition reactions can yield specific isomers, which is crucial for optimizing biological activity. isres.org The development of one-pot synthesis protocols is also a promising avenue for efficiently generating novel derivatives. organic-chemistry.org

Enhancing Potency and Selectivity: Structure-activity relationship studies are fundamental to guiding the design of more potent and selective compounds. nih.govnih.gov Key modifications to the this compound scaffold could include:

Substitution at the N1 position: Introducing various aryl, alkyl, or heterocyclic moieties at this position can significantly influence biological activity.

Modification of the cyclopentyl group: Altering the size, conformation, or substitution pattern of the cyclopentyl ring can impact binding affinity and selectivity.

Replacement of the bromo group: Introducing other halogens or functional groups at the 5-position can modulate the electronic properties and metabolic stability of the molecule. nih.govbohrium.com For example, studies on other 1,2,4-triazoles have shown that electron-withdrawing groups like halogens can enhance potency. bohrium.comnih.gov

A recent review highlighted that the introduction of specific substituents, such as halogens, can enhance the pharmacological properties of 1,2,4-triazole (B32235) derivatives. bohrium.com Another study on clinafloxacin-triazole hybrids revealed that a 2,4-difluoro substitution on a phenyl ring resulted in the most potent antimicrobial efficacy. nih.gov These findings suggest that strategic halogenation of the cyclopentyl or other appended moieties on the this compound core could be a fruitful area of investigation.

Exploration of New Therapeutic Applications for 1,2,4-Triazole Scaffold Beyond Current Findings

The 1,2,4-triazole scaffold is a versatile pharmacophore with a wide array of established biological activities, including antifungal, antibacterial, anticancer, anticonvulsant, anti-inflammatory, and antiviral properties. researchgate.netbohrium.commdpi.com Future research should aim to explore novel therapeutic applications for derivatives of this compound.

Potential Therapeutic Areas:

Anticancer: The 1,2,4-triazole core is present in several anticancer agents. nih.gov Derivatives can be designed to inhibit key cancer-related enzymes like kinases, topoisomerases, and carbonic anhydrases. nih.gov For example, novel indolyl 1,2,4-triazole derivatives have shown inhibitory activity against CDK4 and CDK6. rsc.org

Antimicrobial: With the rise of drug-resistant pathogens, there is a pressing need for new antimicrobial agents. colab.ws The 1,2,4-triazole scaffold has demonstrated significant potential in this area. nih.gov Derivatives could be developed to target specific bacterial or fungal strains, with some studies showing enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Anti-inflammatory: Certain 1,2,4-triazole derivatives exhibit potent anti-inflammatory activity by inhibiting enzymes like COX-1/COX-2. mdpi.com

Antiviral: The 1,2,4-triazole moiety is a key component of antiviral drugs like ribavirin. researchgate.net Research into new derivatives could lead to novel treatments for various viral infections. bohrium.commdpi.com

Neurodegenerative Diseases: Some heterocyclic compounds are being investigated for applications in neurodegenerative diseases like Alzheimer's. indianabiosciences.org This could be a novel avenue for 1,2,4-triazole derivatives.

The table below summarizes the diverse pharmacological activities reported for various 1,2,4-triazole derivatives, suggesting potential applications for new analogs of this compound.

| Pharmacological Activity | Target/Mechanism of Action | Reference |

| Anticancer | Inhibition of kinases (e.g., CDK4/6), topoisomerases, aromatase | nih.govrsc.orgnih.gov |

| Antimicrobial | Inhibition of bacterial and fungal growth | bohrium.comnih.gov |

| Anti-inflammatory | Inhibition of COX-1/COX-2 enzymes | mdpi.com |

| Antiviral | Direct-acting antiviral properties | researchgate.net |

| Antitubercular | Activity against Mycobacterium tuberculosis | researchgate.netresearchgate.net |

Advanced Drug Delivery Strategies for this compound (e.g., Nanoparticle Encapsulation for in vitro studies)

To enhance the therapeutic potential of this compound derivatives, advanced drug delivery systems can be explored. These strategies aim to improve solubility, stability, and targeted delivery, thereby increasing efficacy and minimizing potential off-target effects.

Nanoparticle Encapsulation: Nanotechnology offers a revolutionary approach to drug delivery. nih.gov Encapsulating 1,2,4-triazole derivatives within nanoparticles can offer several advantages for in vitro studies and future therapeutic applications:

Improved Solubility: Many heterocyclic compounds have poor aqueous solubility, which can limit their biological assessment. Nanoformulations can enhance their dispersion in aqueous media.

Controlled Release: Nanocarriers can be designed for sustained or triggered release of the encapsulated compound, allowing for prolonged exposure in in vitro assays. mdpi.com

Targeted Delivery: In more advanced applications, nanoparticles can be functionalized with targeting ligands (e.g., peptides, antibodies) to direct the drug to specific cells or tissues. acs.org For instance, fluorescent 1,2,4-triazole–peptide conjugates have been designed for targeted delivery to pediatric brain tumor cells. acs.org

Enhanced Stability: Encapsulation can protect the drug from degradation, ensuring its integrity during experiments.

The use of heterocyclic nanoformulations is a growing field in targeted cancer therapy, with various nanocarriers being investigated to improve treatment outcomes. nih.govresearchgate.net

Development of Robust Structure-Based Drug Design Approaches for this compound

Structure-based drug design (SBDD) is a powerful computational approach that can accelerate the discovery and optimization of novel drug candidates. By leveraging the three-dimensional structures of therapeutic targets, SBDD can guide the design of more potent and selective inhibitors.

Computational Techniques:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. researchgate.netresearchgate.net For this compound derivatives, docking studies can help identify key interactions with the active site of a target enzyme, such as hydrogen bonds and hydrophobic interactions, which are crucial for binding affinity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net 3D-QSAR models can provide contour maps that highlight regions where steric or electrostatic properties should be modified to enhance activity. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the drug-target complex over time, helping to assess the stability of the binding interactions. nih.gov

Recent studies have successfully used these computational approaches to design and predict the efficacy of novel 1,2,4-triazole and 1,2,4-triazine (B1199460) derivatives as potential anticancer agents. nih.gov These methodologies can be applied to design new analogs of this compound with improved pharmacological profiles.

Collaborative Research Opportunities and Interdisciplinary Approaches

The development of novel therapeutics is a complex process that benefits significantly from collaboration and interdisciplinary expertise. indianabiosciences.org Advancing the research on this compound derivatives will require a concerted effort from researchers across various fields.

Areas for Collaboration:

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic scientific discoveries and clinical development. schrodinger.com Institutions like the Johns Hopkins Drug Discovery Program and the Indiana Biosciences Research Institute actively seek such collaborations. indianabiosciences.orgjhu.edu

Interdisciplinary Teams: Successful drug discovery programs often involve a transdisciplinary approach, integrating expertise in:

Medicinal and Synthetic Chemistry: For the design and synthesis of novel compounds. georgetown.edumssm.edu

Computational Chemistry: For molecular modeling and SBDD. georgetown.edu

Biology and Pharmacology: To conduct biological assays and elucidate mechanisms of action. indianabiosciences.org

Pharmaceutical Sciences: For developing advanced drug delivery systems. repec.org

Shared Resources and Consortia: Utilizing shared resources and participating in research consortia can provide access to specialized equipment, expertise, and screening libraries, thereby accelerating the research process. georgetown.edu

The integration of these diverse fields is crucial for navigating the complexities of modern drug discovery and successfully translating promising compounds from the laboratory to the clinic. atlas-tjes.orgnih.govnih.gov

常见问题

Basic Research Questions

Q. What are the most effective synthetic routes for 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole, and how are reaction conditions optimized?

- Answer : The synthesis typically involves cyclization of triazole precursors with brominated reagents. For example, copper(I) iodide catalysis in dimethylformamide (DMF) under reflux conditions is commonly used to introduce bromine at the 5-position . Optimization focuses on solvent choice (e.g., DMF for high polarity), temperature control (reflux to ensure complete conversion), and catalyst loading to maximize yield (70–85%) and purity (>95% by HPLC) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) confirms the triazole ring substitution pattern, while X-ray crystallography (e.g., Acta Crystallographica data) resolves stereoelectronic effects of the cyclopentyl group . Mass spectrometry (HRMS) verifies molecular weight (e.g., 229.99 g/mol for a related bromo-triazole) .

Q. What are the key chemical properties of this compound, and how do they influence reactivity?

- Answer : The bromine atom at the 5-position is highly electrophilic, enabling Suzuki coupling for bioconjugate synthesis . The cyclopentyl group enhances lipophilicity (logP ~2.8), impacting solubility in organic solvents like dichloromethane. Hydrogen bonding via the triazole NH group facilitates interactions with biological targets .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) alter the compound’s bioactivity?

- Answer : Comparative studies show that replacing the cyclopentyl group with trifluoromethyl (CF₃) or methylthio (SCH₃) groups modulates enzyme inhibition (e.g., IC₅₀ shifts from 12 nM to 45 nM for kinase targets) . The bromine atom’s position also affects binding affinity; 5-bromo derivatives show higher selectivity than 4-bromo analogs in receptor assays .

Q. What mechanistic insights explain the compound’s interactions with biological targets?

- Answer : The triazole ring coordinates with metal ions (e.g., Mg²⁺ in ATP-binding pockets), while the bromine atom stabilizes halogen bonds with backbone carbonyls in enzymes. Molecular dynamics simulations reveal that the cyclopentyl group induces conformational changes in protein active sites .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Answer : Discrepancies often arise from assay conditions (e.g., buffer pH or co-solvents). For example, conflicting IC₅₀ values for cytochrome P450 inhibition may reflect differences in liver microsome sources (human vs. rat). Meta-analyses should standardize protocols and validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What computational strategies are used to predict the compound’s pharmacokinetic properties?

- Answer : Density functional theory (DFT) calculates frontier molecular orbitals to predict metabolic stability (e.g., susceptibility to oxidative debromination). QSAR models correlate logD values (1.5–2.5) with membrane permeability, while molecular docking screens for off-target effects using PubChem BioAssay data .

Methodological Guidance

Q. What protocols are recommended for optimizing substitution reactions at the 5-bromo position?

- Answer : Use Pd(PPh₃)₄ catalysis for cross-coupling with aryl boronic acids (Suzuki conditions: 80°C, 12 h, DMF/H₂O). For nucleophilic substitutions (e.g., with amines), employ K₂CO₃ as a base in acetonitrile to minimize side reactions . Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane).

Q. How should researchers design experiments to assess environmental toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。